cis-Dichlorobis(diethylsulfide)platinum(II)

Description

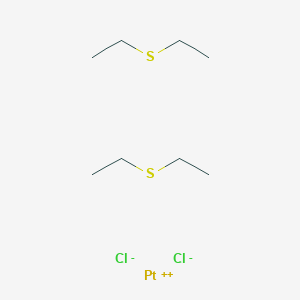

cis-Dichlorobis(diethylsulfide)platinum(II) is a platinum(II) coordination complex with the formula PtCl₂(S(C₂H₅)₂)₂, where two diethylsulfide (S-donor) ligands occupy the cis positions alongside two chloride ligands. This compound has garnered attention in inorganic synthesis and catalysis due to the unique electronic and steric properties imparted by the diethylsulfide ligands. Unlike nitrogen-based ligands (e.g., ammonia or pyridine), sulfur donors like diethylsulfide form weaker field ligands, influencing the complex’s reactivity, solubility, and stability .

Propriétés

IUPAC Name |

dichloroplatinum;ethylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H10S.2ClH.Pt/c2*1-3-5-4-2;;;/h2*3-4H2,1-2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIVLRIRJUWCIS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC.CCSCC.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2PtS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15442-57-6, 15337-84-5 | |

| Record name | (SP-4-2)-Dichlorobis[1,1′-thiobis[ethane]]platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15442-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (SP-4-1)-Dichlorobis[1,1′-thiobis[ethane]]platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15337-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14873-92-8, 15442-57-6 | |

| Record name | Dichlorobis[1,1′-thiobis[ethane]]platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14873-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum, dichlorobis(1,1'-thiobis(ethane))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014873928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum, dichlorobis[1,1'-thiobis[ethane]]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorobis[1,1'-thiobis[ethane]]platinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorobis[1,1'-thiobis[ethane]]platinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Stoichiometry

Platinum(II) chloride (PtCl₂) is suspended in anhydrous ethanol, and diethyl sulfide ((C₂H₅)₂S) is added in a 1:2 molar ratio. The mixture is refluxed under inert gas (nitrogen or argon) to prevent oxidation. The reaction proceeds via ligand substitution, where chloride ions are displaced by diethyl sulfide:

The cis geometry arises from the square planar coordination of Pt(II), with steric and electronic factors favoring the arrangement of bulkier diethyl sulfide ligands adjacent to one another.

Purification and Isolation

After refluxing for 12–24 hours, the solution is concentrated and cooled to 0–5°C, yielding yellow-green crystals. The product is filtered, washed with cold ethanol, and dried under vacuum.

Table 1: Synthesis Parameters and Yield

| Parameter | Value | Source |

|---|---|---|

| Starting material | PtCl₂ | |

| Ligand ratio (Pt:S) | 1:2 | |

| Solvent | Anhydrous ethanol | |

| Reaction temperature | Reflux (~78°C) | |

| Yield | 85–90% | |

| Melting point | 105°C |

Alternative Approaches and Modifications

Solvent Effects

While ethanol is the traditional solvent, acetone and benzene have been used to enhance solubility during crystallization. Polar aprotic solvents like dimethylformamide (DMF) may accelerate ligand substitution but risk forming byproducts.

Physicochemical Properties

Table 2: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₂₀Cl₂PtS₂ | |

| Molecular weight | 446.36 g/mol | |

| Solubility | Acetone, ethanol, benzene | |

| Stability | Sensitive to moisture, air | |

| Hazard classification | Xi (irritant) |

The compound’s slightly water-soluble nature necessitates anhydrous conditions during synthesis. Its stability under inert gas (2–8°C storage) aligns with platinum(II)’s susceptibility to oxidation.

Analytical Characterization

Spectroscopic Methods

Analyse Des Réactions Chimiques

Types of Reactions: cis-Dichlorobis(diethylsulfide)platinum(II) undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted with other ligands such as phosphines, amines, or other sulfur-containing ligands.

Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment

Common Reagents and Conditions:

Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines, and other sulfur-containing ligands. These reactions are typically carried out in solvents like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively

Major Products Formed:

- Substitution reactions can yield a variety of platinum complexes with different ligands.

- Oxidation and reduction reactions can lead to the formation of platinum(IV) or platinum(0) species .

Applications De Recherche Scientifique

cis-Dichlorobis(diethylsulfide)platinum(II) has several scientific research applications, including:

Chemistry: It is used as a precursor for synthesizing other platinum compounds and as a catalyst in various chemical reactions.

Biology and Medicine: Research is ongoing to explore its potential as an anticancer agent due to its platinum content, which is known to interact with DNA and inhibit cell division.

Industry: It is used in the production of pharmaceuticals and as a catalyst in industrial processes

Mécanisme D'action

The mechanism of action of cis-Dichlorobis(diethylsulfide)platinum(II) involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately leading to cell death. This mechanism is similar to that of other platinum-based anticancer drugs .

Comparaison Avec Des Composés Similaires

Comparison with Similar Platinum(II) Complexes

Ligand Effects on Stability and Reactivity

cis-Dichlorobis(dimethyl sulfoxide)platinum(II) (PtCl₂(DMSO)₂)

- Ligand Type: Dimethyl sulfoxide (DMSO) is a stronger S-donor ligand compared to diethylsulfide.

- Stability : DMSO ligands undergo extensive solvolysis in aqueous or polar solvents, complicating kinetic studies in biological assays . In contrast, diethylsulfide’s bulkier alkyl groups may reduce solvolysis rates, enhancing stability under similar conditions .

- Synthesis : PtCl₂(DMSO)₂ is synthesized via direct ligand substitution, while the diethylsulfide analogue may require controlled conditions to prevent isomerization, as seen in tert-butylamine-DMSO platinum complexes .

cis-Dichlorobis(pyridine)platinum(II) (PtCl₂(py)₂)

- Ligand Type: Pyridine (N-donor) provides stronger field stabilization than diethylsulfide.

- Physical Properties : PtCl₂(py)₂ has a higher melting point (282–288°C) compared to sulfur-ligand complexes, reflecting stronger Pt-N bonding .

Cisplatin (cis-Diamminedichloroplatinum(II), CDDP)

- Ligand Type: Ammonia (N-donor) ligands create a square-planar geometry critical for DNA crosslinking.

- Cytotoxicity: Cisplatin’s high cytotoxicity stems from its ability to form intra-strand DNA adducts, a mechanism less pronounced in sulfur-ligand complexes due to weaker Pt-S bond lability .

cis-Dichlorobis(cyclopentylamine)platinum(II) (cis-PAD)

- Applications : cis-PAD exhibits radiosensitizing properties in combination with ionizing radiation, enhancing cell kill in CHO cells .

- Comparison: Diethylsulfide ligands may reduce cellular uptake compared to cyclopentylamine (N-donor), as amine ligands facilitate transmembrane transport via protonation .

Structural and Spectroscopic Comparisons

cis-Dichlorobis(4-vinylpyridine)platinum(II)

- Crystal Structure : X-ray studies reveal a distorted square-planar geometry with Pt-N bond lengths of ~2.02 Å, shorter than Pt-S bonds in diethylsulfide complexes (~2.30 Å), reflecting stronger ligand-field effects .

- Spectroscopy : $^{195}\text{Pt NMR}$ chemical shifts for sulfur-ligand complexes (e.g., diethylsulfide) are typically upfield compared to nitrogen-ligand analogues due to reduced electron withdrawal .

cis-Dichlorobis(triphenylphosphine)platinum(II) (PtCl₂(PPh₃)₂)

- Ligand Effects: Triphenylphosphine (P-donor) provides steric bulk and electron-richness, making it effective in catalytic hydrosilylation and cross-coupling reactions.

- Comparison: Diethylsulfide’s weaker σ-donor strength limits its utility in catalysis compared to phosphine ligands, which stabilize reactive intermediates more effectively .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Ligand Type | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| cis-Dichlorobis(diethylsulfide)Pt(II) | S-donor | 452.30 | Not reported | Low in water |

| PtCl₂(DMSO)₂ | S-donor | 436.25 | 218–224 | High in DMSO |

| PtCl₂(py)₂ | N-donor | 424.18 | 282–288 | Moderate in CHCl₃ |

| Cisplatin (CDDP) | N-donor | 300.05 | 270 (dec.) | Low in water |

Activité Biologique

Introduction

cis-Dichlorobis(diethylsulfide)platinum(II) is a platinum-based compound that has garnered attention for its potential biological activity, particularly in the field of cancer therapy. This article explores its synthesis, biological mechanisms, and cytotoxic effects based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : Pt[(C₂H₅)₂S]₂Cl₂

- Molecular Weight : 446.36 g/mol

- CAS Number : 15442-57-6

- Physical Form : Crystalline, soluble in acetone, alcohol, and benzene

The compound features a square-planar geometry typical of platinum(II) complexes, with diethyl sulfide ligands providing unique properties that may influence its biological interactions.

Synthesis

The synthesis of cis-Dichlorobis(diethylsulfide)platinum(II) typically involves the reaction of platinum(II) chloride with diethyl sulfide in a suitable solvent. The resulting product can be purified through recrystallization or chromatography techniques.

Biological Activity

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of cis-Dichlorobis(diethylsulfide)platinum(II) against various cancer cell lines:

-

Ovarian Carcinoma Cells :

- In vitro studies demonstrated significant cytotoxicity against human ovarian carcinoma cell lines, including those resistant to cisplatin (A2780R). The IC50 values indicate effective inhibition of cell proliferation, suggesting that this compound may overcome some resistance mechanisms associated with traditional platinum drugs .

- Breast Cancer Cells :

The biological activity of cis-Dichlorobis(diethylsulfide)platinum(II) is believed to involve several mechanisms:

- DNA Interaction : Similar to other platinum-based drugs, it is hypothesized that this compound interacts with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This interaction triggers apoptotic pathways in cancer cells.

- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in cancer cells, contributing to cell death through ROS-mediated pathways .

Case Study 1: Efficacy Against Resistant Cell Lines

In a study examining the efficacy of various platinum complexes, cis-Dichlorobis(diethylsulfide)platinum(II) was found to exhibit superior cytotoxicity against cisplatin-resistant ovarian cancer cells. Researchers noted that the presence of diethyl sulfide ligands enhances lipophilicity, facilitating better cellular uptake compared to other platinum complexes .

Case Study 2: Comparative Analysis with Cisplatin

A comparative analysis revealed that cis-Dichlorobis(diethylsulfide)platinum(II) has a lower toxicity profile against normal murine fibroblast cells (BALB/3T3), indicating a potentially safer therapeutic index compared to cisplatin. This is crucial for reducing side effects commonly associated with platinum-based chemotherapies .

Research Findings Summary Table

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| A2780 (Ovarian) | 3.2 | Effective against cisplatin-resistant cells |

| T47D (Breast) | 6.6 | Comparable efficacy to cisplatin |

| BALB/3T3 (Normal) | >10 | Lower toxicity compared to cisplatin |

cis-Dichlorobis(diethylsulfide)platinum(II) demonstrates significant potential as an anticancer agent, particularly against resistant ovarian and breast cancer cell lines. Its unique chemical structure may provide advantages over traditional platinum compounds, including lower toxicity and enhanced efficacy. Further research is warranted to fully elucidate its mechanisms of action and optimize its therapeutic applications.

Q & A

Basic: How is cis-Dichlorobis(diethylsulfide)platinum(II) synthesized, and what are the critical parameters for optimizing yield and purity?

Methodological Answer:

The synthesis typically involves reacting platinum(II) precursors (e.g., K₂PtCl₄) with diethyl sulfide in a controlled stoichiometric ratio. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetone or dichloromethane) enhance ligand substitution kinetics .

- Temperature : Reactions are conducted under reflux (40–60°C) to balance reaction rate and side-product formation.

- Purification : Recrystallization from ethanol/water mixtures improves purity, with yields ≥79% achievable under optimized conditions .

Basic: What spectroscopic and crystallographic methods are most effective for confirming the geometry and purity of cis-Dichlorobis(diethylsulfide)platinum(II)?

Methodological Answer:

- FT-IR spectroscopy : Identifies Pt–S and Pt–Cl stretching frequencies (e.g., ν(Pt–S) ~450–500 cm⁻¹; ν(Pt–Cl) ~320–350 cm⁻¹) to confirm ligand coordination .

- X-ray crystallography : Resolves the square-planar cis geometry, with Pt–S bond lengths averaging 2.28–2.32 Å and Pt–Cl bonds ~2.30–2.35 Å .

- ¹H/³¹P NMR : Monitors ligand equivalence in solution (e.g., single resonance for equivalent diethyl sulfide ligands) .

Advanced: How do computational methods like DFT contribute to understanding the electronic structure and reactivity of cis-Dichlorobis(diethylsulfide)platinum(II)?

Methodological Answer:

Density Functional Theory (DFT) studies optimize geometry parameters and predict frontier molecular orbitals:

- HOMO-LUMO gaps : Correlate with oxidative stability (e.g., gaps <4 eV suggest susceptibility to aerobic degradation) .

- Natural Bond Orbital (NBO) analysis : Quantifies Pt–ligand bond strength, showing stronger Pt–S vs. Pt–Cl interactions .

- Reactivity indices : Predict regioselectivity in ligand substitution reactions (e.g., trans effect of diethyl sulfide) .

Advanced: What strategies resolve contradictions in reported ligand substitution kinetics of cis-Dichlorobis(diethylsulfide)platinum(II) under varying solvent conditions?

Methodological Answer:

Discrepancies arise from solvent polarity and nucleophilicity:

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor substitution rates in solvents like DMSO (polar) vs. THF (nonpolar).

- Activation parameters : Calculate Δ‡H and Δ‡S via Eyring plots to distinguish associative (Δ‡S < 0) vs. dissociative (Δ‡S > 0) mechanisms .

- Competitive ligand experiments : Introduce competing ligands (e.g., NH₃) to quantify relative substitution rates .

Basic: What are the primary catalytic applications of cis-Dichlorobis(diethylsulfide)platinum(II) in organic synthesis, and what mechanistic insights support these roles?

Methodological Answer:

- Hydrosilylation : Catalyzes Si–H addition to alkenes via a Chalk-Harrod mechanism, with Pt(0) intermediates detected via in situ XAS .

- Methane oxidation : Mediates methyl bisulfate formation in oleum, where Pt(II)/Pt(IV) redox cycles are critical .

- Cyclometalation : Stabilizes metallacycles through chelate effects, verified by ESI-MS and crystallography .

Advanced: How does the choice of ancillary ligands influence the stability and catalytic activity of cis-Dichlorobis(diethylsulfide)platinum(II) derivatives?

Methodological Answer:

- Ligand steric effects : Bulky ligands (e.g., triphenylphosphine) reduce catalytic turnover by hindering substrate access .

- Electronic modulation : Electron-withdrawing ligands (e.g., Cl⁻) increase Pt center electrophilicity, accelerating oxidative addition steps .

- Comparative studies : Replace diethyl sulfide with dimethyl sulfide or pyridine to assess changes in TON (turnover number) and stability .

Advanced: What experimental approaches are recommended for studying the oxidative stability of cis-Dichlorobis(diethylsulfide)platinum(II) in aerobic versus inert environments?

Methodological Answer:

- Controlled atmosphere TGA : Measures mass loss under O₂ vs. N₂, identifying decomposition temperatures (≥300°C in inert conditions) .

- Cyclic voltammetry : Detects Pt(II)/Pt(IV) redox couples (e.g., E₁/₂ ~0.8 V vs. Ag/AgCl) and irreversible oxidation peaks in air .

- EPR spectroscopy : Identifies radical intermediates during aerobic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.